6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride
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Overview
Description
This compound has garnered attention due to its neuroprotective properties, which have been demonstrated in both in vitro and in vivo studies.
Preparation Methods
The synthesis of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride involves several steps. One common method includes the use of cyclopropane derivatives and isoquinoline precursors under specific reaction conditions. The reaction typically involves the formation of a spirocyclic structure through cyclization reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride involves its interaction with specific molecular targets in the nervous system. It is believed to exert its neuroprotective effects by modulating signaling pathways that prevent neuronal damage. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride include other isoquinoline derivatives and spirocyclic compounds. These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride lies in its potent neuroprotective properties, which distinguish it from other related compounds .
Properties
IUPAC Name |
6-methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-3-2-9-8-13-12(4-5-12)7-10(9)6-11;/h2-3,6,13H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDEMVEMCHHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC3(C2)CC3)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.